molecular formula C14H25NO5 B13980106 Methyl 4-cyclobutyl-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate CAS No. 394735-21-8

Methyl 4-cyclobutyl-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Cat. No.: B13980106
CAS No.: 394735-21-8
M. Wt: 287.35 g/mol
InChI Key: IEBFXLJCIQGTLU-UHFFFAOYSA-N
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Description

Methyl 4-cyclobutyl-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is an organic compound with a complex structure that includes a cyclobutyl ring, a hydroxy group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyclobutyl-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction of a suitable precursor.

    Introduction of the hydroxy group: This step often involves hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

    Formation of the carbamate group: This can be done by reacting the intermediate with isocyanates or carbamoyl chlorides under controlled conditions.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclobutyl-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, or other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Methyl 4-cyclobutyl-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-cyclobutyl-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate: Similar structure but lacks the cyclobutyl ring.

    Methyl 2-hydroxy-3-methylbutanoate: Similar ester group but different overall structure.

Uniqueness

Methyl 4-cyclobutyl-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is unique due to the presence of the cyclobutyl ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

394735-21-8

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

methyl 4-cyclobutyl-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-10(8-9-6-5-7-9)11(16)12(17)19-4/h9-11,16H,5-8H2,1-4H3,(H,15,18)

InChI Key

IEBFXLJCIQGTLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCC1)C(C(=O)OC)O

Origin of Product

United States

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